N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(3-fluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26FN3O2 and its molecular weight is 383.467. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
- Synthesis and Evaluation of α-Aminophosphonate Derivatives : Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds, through pharmacological screening, demonstrated moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action includes cell cycle arrest and apoptosis induction in cancer cells, highlighting the potential of quinoline derivatives in cancer therapy (Yilin Fang et al., 2016).
Tyrosine Kinase Inhibition for Cancer Treatment
- Quinazolinone-based Derivative as Dual Inhibitor : A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate was synthesized, displaying potent cytotoxic activity against several human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the importance of fluoroquinoline derivatives in developing effective anti-cancer agents (Y. Riadi et al., 2021).
Fluorescent Materials for OLED Applications
- Development of Red-Emissive Fluorophores : Studies on D–π–A-structured fluorophores with 1,8-naphthalimide as the acceptor subunit have demonstrated their potential as standard-red light-emitting materials for OLED applications. The exploration of electron-donating groups and the impact of molecular structure on photophysical characteristics underscore the relevance of quinoline derivatives in advanced material science (Shuai Luo et al., 2015).
Exploration of Biological Pathways and Drug Delivery Mechanisms
- Investigating P-Glycoprotein (P-gp) at the Blood-Brain Barrier : The synthesis and preclinical evaluation of novel fluorine-18 labeled radiopharmaceuticals intended for P-gp PET imaging at the blood-brain barrier present a crucial step in understanding drug delivery mechanisms across the BBB and the role of P-gp in various neurological diseases (Heli Savolainen et al., 2015).
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-2-12-26-13-4-5-17-14-16(8-9-20(17)26)10-11-24-21(27)22(28)25-19-7-3-6-18(23)15-19/h3,6-9,14-15H,2,4-5,10-13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQICKAMXFOXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.